2,7-Diiodophenanthro[9,10-b]quinoxaline-11-carboxylic acid
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Overview
Description
2,7-Diiodophenanthro[9,10-b]quinoxaline-11-carboxylic acid is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis . The presence of iodine atoms in the structure of this compound enhances its reactivity and potential for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diiodophenanthro[9,10-b]quinoxaline-11-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate phenanthroquinoxaline derivatives followed by iodination at specific positions . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,7-Diiodophenanthro[9,10-b]quinoxaline-11-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-diones under specific conditions.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the iodine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2,7-Diiodophenanthro[9,10-b]quinoxaline-11-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2,7-Diiodophenanthro[9,10-b]quinoxaline-11-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of iodine atoms enhances its binding affinity and reactivity, leading to the modulation of biological pathways . The compound can induce oxidative stress, inhibit enzyme activity, and interfere with DNA replication and repair processes .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2-carboxylic acid: A simpler analog with similar biological activities.
Phenanthroquinoxaline: Lacks the iodine substituents but shares the core structure.
Quinoxaline-1,4-dioxide: Known for its antimicrobial properties.
Uniqueness
2,7-Diiodophenanthro[9,10-b]quinoxaline-11-carboxylic acid is unique due to the presence of iodine atoms, which enhance its reactivity and potential for various chemical transformations. This makes it a valuable compound for advanced research and industrial applications .
Properties
IUPAC Name |
2,7-diiodophenanthro[9,10-b]quinoxaline-11-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10I2N2O2/c22-11-2-4-13-14-5-3-12(23)9-16(14)20-19(15(13)8-11)24-17-6-1-10(21(26)27)7-18(17)25-20/h1-9H,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLLOAQSAMJLNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C4C=C(C=CC4=C5C=CC(=CC5=C3N=C2C=C1C(=O)O)I)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10I2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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